Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability and Metabolic Stability
4-(Perchlorophenyl)-1H-indole exhibits a significantly higher calculated LogP (cLogP) compared to its 4-phenyl, 4-fluorophenyl, and 4-chlorophenyl counterparts, indicating a marked increase in lipophilicity . This property is critical for passive membrane diffusion and can enhance binding to hydrophobic protein pockets, while also potentially improving metabolic stability by reducing oxidative metabolism at the indole ring.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | cLogP = 6.04 |
| Comparator Or Baseline | 4-Phenyl-1H-indole (cLogP ~3.8-4.0); 4-(4-Fluorophenyl)-1H-indole (cLogP ~4.2); 2-(4-Chlorophenyl)-1H-indole (cLogP ~4.6) |
| Quantified Difference | Increase of 2.0-2.2 LogP units vs. 4-phenyl; 1.4-1.8 units vs. halogenated analogs |
| Conditions | In silico prediction using ALogP method ; comparative values from vendor and literature data |
Why This Matters
A >2-log unit increase in LogP translates to a theoretical >100-fold increase in partition coefficient (octanol/water), directly impacting compound distribution, clearance, and target engagement profiles.
